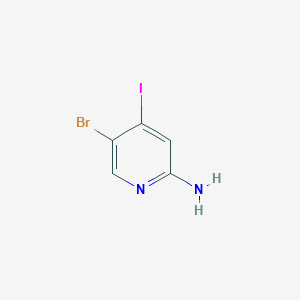

5-Bromo-4-iodopyridin-2-amine

Description

Significance of Polysubstituted Pyridines in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a wide array of natural products, including alkaloids and vitamins, as well as in numerous pharmaceutical drugs and chiral ligands. rsc.orgnih.gov Consequently, the development of methodologies for creating polysubstituted pyridine derivatives is a crucial objective in medicinal chemistry and organic synthesis. rsc.org These compounds are recognized as key intermediates in the creation of drugs and other pharmaceutical compounds. jsynthchem.com Polysubstituted pyridines that feature aryl substituents are particularly important functional moieties, with applications ranging from chemosensors to molecular electronics and pharmaceuticals. nih.gov The diverse applications of these compounds have spurred considerable research into their synthesis. nih.gov A variety of synthetic strategies have been developed over the years to access these valuable structures, including multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step. rsc.orgjsynthchem.comnih.gov

Contextualization of Halogenated Pyridinamines as Versatile Scaffolds

Halogenated pyridinamines are particularly valuable as versatile scaffolds in organic synthesis. The presence of halogen atoms on the pyridine ring significantly influences the molecule's reactivity and provides handles for further functionalization through various cross-coupling reactions. cymitquimica.com Halogenation is a foundational process in organic chemistry, involving the introduction of a halogen atom into an organic compound, which can dramatically alter its physical and chemical properties. numberanalytics.com

The presence of multiple, different halogen substituents, as seen in 5-Bromo-4-iodopyridin-2-amine, imparts a unique and highly useful reactivity profile. The different halogens (in this case, bromine and iodine) allow for selective, stepwise reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.gov This difference in reactivity enables chemists to perform sequential couplings, introducing different substituents at specific positions on the pyridine ring.

The reactivity of aminopyridines with halogens and interhalogens can lead to the formation of charge-transfer complexes and ion pairs. acs.orgresearchgate.net For example, the reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) produces both a charge-transfer complex and an ionic species. acs.orgresearchgate.net The specific arrangement of substituents on the pyridine ring also affects its biological activity, making such compounds candidates for further investigation in medicinal chemistry. cymitquimica.com The synthesis of 2,3,5-trisubstituted and 2,5-disubstituted 7-azaindoles has been achieved from 3,5-dihalogenated 2-aminopyridines using double Sonogashira coupling reactions. nih.gov

The unique structural and reactive properties of halogenated pyridinamines make them strategically important in advanced synthesis and materials science. In medicinal chemistry, they serve as key intermediates for creating complex molecular architectures found in a range of therapeutic agents. nih.gov For instance, halogenated compounds are used in the synthesis of antibiotics, anti-inflammatory drugs, and anticancer agents. numberanalytics.com

Beyond pharmaceuticals, these compounds are instrumental in materials science. chemicalbook.com The incorporation of halogenated pyridines into polymers can impart desirable properties such as increased durability, improved electrical conductivity, and enhanced chemical resistance. chemicalbook.com Halogenated polymers are also used as additives to create high-performance coatings with excellent adhesion and resistance to water, solvents, and weather. Furthermore, they have applications in the agrochemical industry for the synthesis of pesticides and herbicides. numberanalytics.comchemicalbook.com

Properties of a Structurally Related Compound

While detailed research findings specifically for this compound are not widely available, data for structurally analogous compounds can provide valuable insights. The following table details the properties of a related compound, 5-Bromo-4-chloro-3-iodopyridin-2-amine.

| Property | Value | Source |

| CAS Number | 1228666-03-2 | sigmaaldrich.com |

| Molecular Formula | C₅H₃BrClIN₂ | sigmaaldrich.com |

| Molecular Weight | 333.35 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | VUZRKELWKYLVBZ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIZBLINQNHPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Iodopyridin 2 Amine Analogs

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds, and dihalogenated pyridines like 5-bromo-4-iodopyridin-2-amine are excellent substrates for sequential, site-selective modifications.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful method for forming C-C bonds. libretexts.org In the context of dihalogenated pyridines, this reaction offers a pathway to introduce aryl or vinyl substituents with high precision.

The reactivity of the halogen atoms in Suzuki-Miyaura coupling is dictated by the strength of the carbon-halogen bond. The general order of reactivity for aryl halides is I > Br > Cl. libretexts.org The carbon-iodine bond has a lower bond dissociation energy (approximately 234 kJ/mol) compared to the carbon-bromine bond (approximately 276 kJ/mol). Consequently, the oxidative addition of the palladium catalyst to the C-I bond is kinetically favored and occurs much more readily than the addition to the C-Br bond. libretexts.org This inherent difference in reactivity allows for selective functionalization at the iodine-bearing C4 position of the pyridine (B92270) ring while leaving the bromine at the C5 position intact for subsequent transformations. rsc.orgnih.gov

The choice of palladium catalyst and associated ligands is critical for the success and selectivity of the Suzuki-Miyaura coupling. Commonly employed catalysts include palladium(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) pre-catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). researchgate.netsemanticscholar.org

Pd(PPh₃)₄ : This is a Pd(0) complex that can directly enter the catalytic cycle by oxidative addition to the aryl halide. researchgate.net It is effective for a wide range of Suzuki couplings, particularly with more reactive halides like iodides and bromides. researchgate.net

Pd(dppf)Cl₂ : This is a stable Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. researchgate.net The dppf ligand is a bulky, electron-rich ferrocene-based diphosphine. Its large bite angle and electron-donating properties can enhance the stability and activity of the catalytic complex, often leading to higher yields and better selectivity, especially in challenging systems. semanticscholar.org In some cases, the choice of catalyst can even influence the site of reactivity in dihalo-substituted systems where electronic and steric factors are finely balanced. rsc.orgnih.gov

| Catalyst System | Description | Typical Application |

| Pd(PPh₃)₄ | A palladium(0) complex, air-sensitive. | Widely used for various Suzuki couplings, effective for reactive halides. researchgate.net |

| Pd(dppf)Cl₂ | A stable palladium(II) pre-catalyst complex with a dppf ligand. | Known for high efficiency and stability, often used for more challenging couplings and can influence selectivity. rsc.orgsemanticscholar.org |

Chemoselectivity is a key advantage when working with dihalogenated substrates like this compound. The significant difference in reactivity between the C-I and C-Br bonds allows for predictable, site-selective Suzuki-Miyaura coupling. Under standard palladium-catalyzed conditions, the reaction occurs almost exclusively at the C-4 position (C-I bond). rsc.orgnih.gov This preferential C-I activation enables a modular synthetic approach where an aryl or other group is first introduced at the C-4 position. The resulting 5-bromo-4-arylpyridin-2-amine retains the C-Br bond, which can then be targeted in a second, distinct cross-coupling reaction under potentially more forcing conditions to build more complex, multi-substituted pyridine structures.

The presence of a primary amine group on the pyridine ring can sometimes complicate cross-coupling reactions by coordinating to the palladium catalyst or participating in side reactions. While many Suzuki reactions on aminopyridines can proceed without N-protection, the efficiency can be substrate-dependent. acs.org To circumvent potential issues and improve yields, the amino group can be protected. A common strategy involves converting the primary amine to a less coordinating group, such as an amide (e.g., using a Boc protecting group) or an imine. nih.govacs.org For instance, the in-situ formation of an imine by reacting the aminopyridine with an aldehyde like benzaldehyde (B42025) can effectively protect the amine during the coupling, with the protecting group being easily removed by acid hydrolysis in the same pot. acs.org This approach can lead to higher yields and cleaner reaction profiles.

Chemoselectivity in Dihalogenated Systems (e.g., preferential C-I activation over C-Br)

Sonogashira Coupling

The Sonogashira coupling is another cornerstone of palladium-catalyzed reactions, used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction typically uses a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide (CuI), in the presence of an amine base. nih.govresearchgate.net

For dihalogenated aminopyridines, the Sonogashira reaction exhibits the same high chemoselectivity as the Suzuki coupling, with preferential reaction at the more labile C-I bond. nih.govresearchgate.net Studies on the closely related 2-amino-5-bromo-3-iodopyridine (B1270907) have shown that Sonogashira coupling with terminal acetylenes occurs selectively at the iodine-substituted position. nih.gov This allows for the synthesis of 4-alkynyl-5-bromopyridin-2-amine analogs. The reaction is typically performed using catalysts like Pd(PPh₃)₄ and CuI in a base such as triethylamine (B128534) (TEA). researchgate.net The resulting alkynylated pyridine can then undergo further transformations, including a second Sonogashira coupling at the C-Br position or intramolecular cyclization reactions to form fused heterocyclic systems like 7-azaindoles. nih.gov

| Reaction | Reagents | Selectivity | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄), Base | Preferential reaction at C4-I position. nih.gov | C-C (Aryl-Aryl) |

| Sonogashira | Terminal Alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base | Preferential reaction at C4-I position. nih.govresearchgate.net | C-C (Aryl-Alkynyl) |

Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of dihalogenated pyridines, the Heck reaction's success and regioselectivity can be influenced by the nature of the halogen, the catalytic system, and the reaction conditions. While specific studies on this compound are not extensively detailed, research on analogous compounds provides valuable insights. For instance, nickel-catalyzed intramolecular Heck reactions have been developed to create phenanthridinone analogs from aryl halides. nih.gov This method has proven effective for synthesizing six-membered ring heterocyclic systems with all-carbon quaternary stereocenters. nih.gov Notably, nickel catalysis can be advantageous over palladium, as some heterocyclic rings are not compatible with palladium-catalyzed conditions. nih.gov In studies involving iodopyridine derivatives, enantioselectivity has been achieved, highlighting the potential for asymmetric synthesis. nih.gov

The choice of catalyst and reaction parameters is crucial in mitigating side reactions like proto-dehalogenation and alkene reduction. nih.gov For example, a system of NiCl2 as the catalyst, bipyridine as the ligand, and Zn as the reducing agent has shown promise, though it can lead to the formation of Ni-H intermediates that cause side products. nih.gov

Stille Coupling

The Stille coupling reaction, which pairs organotin compounds with organic halides, is another important method for C-C bond formation. The reactivity of halopyridines in Stille couplings generally follows the trend I > Br > Cl, allowing for selective reactions at the more reactive halogen site. researchgate.net This selectivity is critical when working with di- or trihalogenated pyridines, as it enables sequential functionalization.

Microwave-assisted Stille couplings have also been explored, offering a rapid method for synthesizing biaryls from aryl halides. mdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. This reaction is particularly relevant for the functionalization of halopyridines, including analogs of this compound.

Copper-catalyzed C-N bond formation, often referred to as the Ullmann or Goldberg reaction, provides an alternative and sometimes more economical approach to the palladium-catalyzed Buchwald-Hartwig amination. rsc.orgnih.gov These reactions have been shown to be effective for the amination of various halopyridines. rsc.orgnih.gov

A study demonstrated a copper-catalyzed amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines with excellent yields. rsc.orgrsc.org The use of copper(I) iodide with a 1,2-diol ligand in the presence of a base facilitated the coupling with a range of amines, including primary amines, cyclic aliphatic amines, heterocycles, and amides. rsc.orgrsc.org The reaction conditions were mild and tolerated unprotected functional groups like -NH2 and -OH. rsc.orgrsc.org

The general reactivity trend for the C-X bond in these copper-catalyzed aminations is C-I > C-Br > C-Cl, which dictates the site of reaction in dihalogenated pyridines. researchgate.netmdpi.com

Table 1: Copper-Catalyzed Amination of 2-Amino-5-halopyridines with Morpholine (B109124)

| Halogen at C-5 | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Iodo | CuI, Ethylene glycol, K2CO3 | DMSO | 110 | 12 | 92 |

| Bromo | CuI, Ethylene glycol, K2CO3 | DMSO | 110 | 24 | 82 |

Data compiled from a study on copper-catalyzed selective C-N bond formation. rsc.org

The presence of two different halogen atoms on a pyridine ring, as in 2-bromo-5-iodopyridine (B107189), allows for highly regioselective amination reactions. Due to the higher reactivity of the C-I bond compared to the C-Br bond, amination preferentially occurs at the C-5 position. rsc.orgmdpi.com

In a copper-catalyzed system, the reaction of 2-bromo-5-iodopyridine with various amines resulted in selective amination at the C-5 position with excellent chemoselectivity and high yields. rsc.org For example, the reaction with morpholine under the optimized copper-catalyzed conditions afforded the C-5 aminated product exclusively. rsc.org Similarly, palladium-catalyzed Buchwald-Hartwig amination of 2-bromo-5-iodopyridine can also be directed to the C-5 position, although the selectivity may be influenced by the choice of ligand and reaction conditions. researchgate.net

Table 2: Regioselective Amination of 2-Bromo-5-iodopyridine

| Amine | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Morpholine | CuI, Ethylene glycol, K2CO3 | 2-Bromo-5-morpholinopyridine | 90 |

| Piperidine | CuI, Ethylene glycol, K2CO3 | 2-Bromo-5-(piperidin-1-yl)pyridine | 88 |

| Indole (B1671886) | CuI, Ethylene glycol, K2CO3 | 2-Bromo-5-(indol-1-yl)pyridine | 85 |

Data represents selective amination at the C-5 position. rsc.org

The presence of unprotected functional groups, such as the amino group in this compound, can significantly influence the reactivity and outcome of cross-coupling reactions. The -NH2 group is a coordinating group and can potentially interact with the metal catalyst, affecting its activity and selectivity.

Despite this, studies have shown that Buchwald-Hartwig and copper-catalyzed aminations can be successfully performed on pyridines with unprotected amino and hydroxyl groups. rsc.orgdiva-portal.orgrsc.org For instance, a copper-catalyzed amination protocol was developed for 2-amino-5-halopyridines, demonstrating that the unprotected amino group is well-tolerated. rsc.orgrsc.org Similarly, the Buchwald-Hartwig amination has been successfully applied to unprotected halotryptophans and tryptophan-containing peptides in aqueous conditions, showcasing the robustness of this methodology. diva-portal.orgrsc.org The choice of ligand and base is critical in these cases to achieve high yields and selectivity. diva-portal.orgrsc.org

Achieving high chemoselectivity and site-selectivity is a key challenge in the functionalization of polyhalogenated heterocycles. In molecules like this compound, the goal is to selectively react at one halogenated position while leaving the other intact for subsequent transformations.

The inherent reactivity difference between C-I and C-Br bonds is a primary tool for controlling site-selectivity, with the C-I bond being more susceptible to oxidative addition to the metal catalyst. researchgate.netnih.gov This allows for selective amination, as well as other cross-coupling reactions, at the iodo-substituted position. rsc.orgnih.gov

Ligand choice plays a crucial role in modulating the selectivity of palladium-catalyzed reactions. nih.gov Bulky electron-rich ligands can favor reaction at less sterically hindered positions, while other ligands might direct the reaction to the more electronically activated site. For example, in the amination of 5-bromo-2-chloropyridine, the use of bulky ligands like QPhos favored reaction at the C5-Br bond, while bidentate phosphines promoted reaction at the C2-Cl position. nih.gov The solvent can also have a significant impact on selectivity. nih.gov

Influence of Unprotected Functional Groups on Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated pyridines. The pyridine ring, being electron-deficient, is activated towards attack by nucleophiles, a characteristic that is further enhanced by the presence of electron-withdrawing halogen atoms. masterorganicchemistry.com The outcome of these reactions is highly dependent on the nature of the nucleophile, the specific halogenated pyridine, and the reaction conditions.

The substitution pattern on the pyridine ring dictates the regioselectivity of SNAr reactions. In dihalopyridines, nucleophilic attack generally occurs preferentially at the 4-position over the 2- or 6-positions. researchgate.net This preference is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position. masterorganicchemistry.com

For instance, studies on 2,4-dihalopyridines have shown that soft nucleophiles, such as thiolates, readily react at the C4 position. researchgate.net Similarly, in the case of 2,4-dichloropyrimidines, which share electronic similarities with dihalopyridines, substitution is typically selective for the C4 position, especially when an electron-withdrawing group is present at the C5 position. wuxiapptec.comnih.gov However, the nature of the nucleophile can significantly influence this selectivity.

The following table summarizes the regioselective SNAr reactions of various dihalopyridine and dihalopyrimidine analogs with different nucleophiles.

| Substrate | Nucleophile | Position of Substitution | Reference |

| 2,4-Dihalopyridine | Thiolates | C4 | researchgate.net |

| 2,4-Dichloropyrimidine (with C5-EWG) | Various | C4 | wuxiapptec.comnih.gov |

| 2-Bromo-5-iodopyridine | Amines, Heterocycles, Amides | C5 (at C-I bond) | rsc.org |

| 5-Bromo-2-fluoropyridine | Amines | C2 (at C-F bond) | rsc.org |

| 3-Bromo-2-fluoropyridine | Amines | C2 (at C-F bond) | rsc.org |

This table is interactive. Click on the headers to sort the data.

The specific halogen atom that is substituted in a polyhalogenated pyridine depends on a combination of factors, including the carbon-halogen bond strength and the electronic activation of the position. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is inverse to the C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is the attack of the nucleophile, which is favored at the most electron-deficient carbon, a position often occupied by the highly electronegative fluorine atom.

For example, in reactions of 5-bromo-2-fluoropyridine, nucleophilic substitution occurs selectively at the C2 position, displacing the fluorine atom. rsc.org This highlights the activating effect of the fluorine atom, making the C2 position more susceptible to nucleophilic attack despite the weaker C-Br bond. Conversely, in 2-bromo-5-iodopyridine, amination reactions occur selectively at the C5 position, displacing the iodine. This is because the C-I bond is the most reactive towards certain copper-catalyzed C-N bond formation reactions. rsc.org

The regioselectivity of SNAr reactions on dihalopyridines can sometimes be reversed by altering the reaction conditions or the nature of the nucleophile. rsc.org For example, while 2,5-dibromopyridine (B19318) typically undergoes amination at the C2 position under Ullmann conditions, changing the reaction conditions can lead to substitution at the C5 position. rsc.org

A notable example of chemoselectivity reversal is observed in the amination of 2,5-dihalopyridines. By modifying the halogen at the C5 position to iodine (as in 2-bromo-5-iodopyridine), the reactivity of the carbon-halogen bond is altered, and amination can be directed to the C5 position with high selectivity. rsc.org Furthermore, the use of deep eutectic solvents (DES) as reaction media has been shown to dramatically alter the regioselectivity of SNAr reactions on 2,4-dihalopyridines, in some cases reversing the preference from para- to ortho-substitution. researchgate.net The use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can also lead to a reversal of the typical C4 selectivity, favoring substitution at the C2 position. nih.gov

Substitution at Halogenated Pyridine Positions

Other Functional Group Interconversions

Beyond SNAr, other transformations such as metalation and reduction are crucial for the functionalization of halogenated pyridines like this compound analogs.

Metalation, typically involving lithiation, is a powerful tool for introducing a variety of functional groups onto the pyridine ring. vapourtec.comclockss.org The regioselectivity of lithiation is often directed by the substituents already present on the ring. For instance, 2,5-dihalopyridines can be lithiated at the C4 position using lithium diisopropylamide (LDA). wordpress.com

In some cases, a phenomenon known as "halogen dance" can occur, where the initial organolithium species rearranges to a more stable isomer. researchgate.netresearchgate.net For example, the lithiation of 2,3-dihalopyridines can lead to different products depending on the reaction temperature and time, allowing for either direct functionalization or functionalization after the halogen dance. vapourtec.comresearchgate.net Continuous flow technologies have been shown to provide excellent control over these divergent reaction pathways. vapourtec.comresearchgate.netdntb.gov.ua

The following table presents examples of metalation reactions on halogenated pyridines.

| Substrate | Reagent | Position of Metalation | Product after Electrophilic Quench | Reference |

| 2,3-Dihalopyridine | LDA | C4 (via halogen dance at -20°C) | 4-Substituted-2,3-dihalopyridine | vapourtec.comresearchgate.net |

| 2,3-Dihalopyridine | LDA | C-H ortho to halogen (at -60°C) | Ortho-substituted-2,3-dihalopyridine | researchgate.net |

| 2,5-Dihalopyridine | LDA | C4 | 4-Substituted-2,5-dihalopyridine | wordpress.com |

| 3-Fluoro-, 2-Fluoro-, 4-Chloropyridines | LDA then I₂ | Regioselective | Dihalopyridines | clockss.org |

This table is interactive. Click on the headers to sort the data.

Selective reduction of one halogen atom in the presence of others is a valuable synthetic strategy. google.com Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used for this purpose, often with high selectivity. google.com For example, in aroyl halo-pyridines, the ketone function can be selectively reduced without affecting the halogen atom or the pyridine nucleus. google.com The iodine atom in 4-iodopyridine (B57791) can be reduced to the corresponding pyridine using reducing agents like NaBH₄ or LiAlH₄. ambeed.com Furthermore, zinc in acetic acid is known to selectively remove α-halogens from polyhalothiophenes, a principle that can be extended to pyridine systems. st-andrews.ac.uk

Derivatization Strategies (e.g., to form organometallic reagents)sigmaaldrich.com

The strategic derivatization of dihalogenated pyridines like this compound into organometallic reagents is a cornerstone of their synthetic utility. The differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond allows for selective metal-halogen exchange reactions, enabling the formation of Grignard, organozinc, and other organometallic species. These reagents are pivotal intermediates for constructing more complex molecular architectures through subsequent coupling reactions.

A primary strategy involves the selective metal-halogen exchange at the more labile C-I bond, leaving the C-Br bond intact for future transformations. Research on the closely related analog, 5-bromo-2-iodopyridine (B1269129), demonstrates the feasibility of this approach. The iodo-magnesium exchange reaction, for instance, can be efficiently performed to generate the corresponding Grignard reagent, 5-bromopyridyl-2-magnesium chloride. researchgate.net This organometallic intermediate is not typically isolated but is reacted in situ with a variety of electrophiles to yield functionalized pyridine derivatives. researchgate.net This method is advantageous as it proceeds under mild conditions and avoids the direct preparation of highly reactive organolithium species.

The formation of organozinc reagents represents another key derivatization pathway. The direct oxidative addition of activated zinc into the C–I bond of 5-bromo-2-iodopyridine has been shown to occur selectively, yielding a stable 5-bromo-2-pyridylzinc iodide reagent. researchgate.net This organozinc compound can then participate in various palladium-catalyzed cross-coupling reactions, such as Negishi coupling. mdpi.com

Furthermore, palladium-catalyzed reactions like Suzuki and Stille couplings, while not always requiring the pre-formation and isolation of a distinct organometallic pyridine species, proceed through crucial organopalladium intermediates. The initial step of these catalytic cycles, the oxidative addition of the palladium(0) complex to the aryl halide, is highly selective for the C-I bond over the C-Br bond. chemrxiv.org Computational studies on substituted halopyridines indicate that the electronic properties, such as the frontier molecular orbital symmetry, dictate the mechanism and site-selectivity of this oxidative addition. chemrxiv.org For pyridines bearing an amino group, the substituent can influence the reaction's pathway, further guiding the derivatization strategy. chemrxiv.org The resulting organopalladium intermediate then undergoes transmetalation with a boronic acid (Suzuki) or an organotin compound (Stille) to form new carbon-carbon bonds. mdpi.com

The selective derivatization to form organometallic reagents is detailed in the following tables, which summarize findings from studies on analogous bromo-iodopyridines.

Table 1: Synthesis and Reaction of a Pyridyl-Grignard Reagent via Iodo-Magnesium Exchange researchgate.net

This table illustrates the generation of a Grignard reagent from a bromo-iodopyridine analog and its subsequent reaction with various electrophiles.

| Starting Material | Reagent | Organometallic Intermediate | Electrophile | Final Product |

| 5-Bromo-2-iodopyridine | i-PrMgCl | 5-Bromopyridin-2-ylmagnesium chloride | DMF | 5-Bromopyridine-2-carboxaldehyde |

| 5-Bromo-2-iodopyridine | i-PrMgCl | 5-Bromopyridin-2-ylmagnesium chloride | PhCHO | (5-Bromopyridin-2-yl)(phenyl)methanol |

| 5-Bromo-2-iodopyridine | i-PrMgCl | 5-Bromopyridin-2-ylmagnesium chloride | Allyl bromide | 2-Allyl-5-bromopyridine |

Table 2: Selective Cross-Coupling Reactions Involving Organometallic Intermediates mdpi.comrsc.org

This table showcases the selective functionalization at the iodine-bearing carbon, proceeding through in situ generated organometallic intermediates in the presence of a metal catalyst.

| Starting Material | Coupling Partner | Catalyst/Reagents | Reaction Type | Product |

| 2-Bromo-5-iodopyridine | Morpholine | CuI, K₃PO₄, L-proline | Copper-Catalyzed N-Arylation | 4-(2-Bromopyridin-5-yl)morpholine rsc.org |

| 2-Bromo-5-iodopyridine | Indole | CuI, K₃PO₄, L-proline | Copper-Catalyzed N-Arylation | 1-(2-Bromopyridin-5-yl)-1H-indole rsc.org |

| 2-Pyridyl Zinc Halide | 2-Bromopyridine (B144113) | Pd(dba)₂, XPhos | Negishi Coupling | 2,2'-Bipyridine mdpi.com |

Applications As Building Blocks in Complex Organic Synthesis

Precursors for Highly Functionalized Pyridines

The presence of both bromine and iodine on the pyridine (B92270) ring of 5-bromo-4-iodopyridin-2-amine allows for regioselective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This reactivity difference enables chemists to selectively introduce a variety of substituents at the 4-position while leaving the bromine at the 5-position available for subsequent transformations. smolecule.com

This sequential functionalization is a powerful tool for creating polysubstituted pyridines with precise control over the substitution pattern. For instance, Suzuki-Miyaura cross-coupling reactions can be performed selectively at the iodo-substituted position. smolecule.com This step-wise approach is crucial for building up molecular complexity and accessing a wide range of pyridine derivatives that would be difficult to synthesize through other methods. researchgate.netresearchgate.net

Synthesis of Diverse Heterocyclic Compounds

The unique structure of this compound makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, which are common scaffolds in medicinal chemistry.

Pyridinylimidazole scaffolds are present in numerous biologically active compounds, including kinase inhibitors. rsc.orgamazonaws.com The synthesis of these derivatives often involves the construction of the imidazole (B134444) ring onto a pre-existing pyridine core. This compound can serve as a key starting material for creating pyridinylimidazoles with specific substitution patterns that are important for their biological activity. The amino group at the 2-position can participate in cyclization reactions to form the imidazole ring, while the halogen substituents allow for further diversification of the molecule.

Imidazopyridines and pyridopyrimidines are privileged scaffolds in drug discovery, known for their wide range of biological activities. rsc.orgnih.govresearchgate.net The synthesis of these fused systems can be achieved through various strategies starting from appropriately substituted pyridines. For example, a copper-catalyzed Ullmann reaction can be employed for the selective amination at the C-5 position of 2,5-dihalopyridines, which is a key step in the synthesis of imidazopyridine and pyridopyrimidine cores. rsc.org The amino group of this compound can act as a nucleophile in cyclization reactions to form the fused ring systems.

Table 1: Synthesis of Imidazopyridine and Pyridopyrimidine Scaffolds

| Starting Material | Reagents and Conditions | Product Scaffold | Reference |

|---|---|---|---|

| 2-Amino-5-iodopyridine (B21400) | Various amines, CuI, 1,2-diol | Aminated pyridine derivative | rsc.org |

| 2-Bromo-5-iodopyridine (B107189) | Aliphatic amines, heterocycles, amides, CuI | C-5 aminated pyridine | rsc.org |

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a significant heterocyclic core in medicinal chemistry. The Fischer indole (B1671886) synthesis is a classic method for constructing this framework. A synthetic route has been developed for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines starting from the corresponding hydrazinylpyridine and a ketone under acidic conditions (polyphosphoric acid). researchgate.net This methodology provides access to 5-bromo-7-azaindole (B68098) scaffolds with various substituents at the 2 and 3 positions. researchgate.net

This compound can also be utilized in the synthesis of other nitrogen-containing heterocycles. For instance, cross-coupling reactions of 1,2,3-triazines can serve as a platform for producing a variety of N-heterocycles. uzh.ch These triazine precursors can be transformed into pyrimidines and pyridazines, expanding the synthetic utility of the initial building block. uzh.ch A retrosynthetic analysis for a class of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidines identified methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a key starting material. rsc.org

Pyrrolo[2,3-b]pyridine Frameworks via Fischer Cyclization

Intermediate in the Development of Targeted Molecules

Due to its versatile reactivity, this compound and its derivatives are valuable intermediates in the synthesis of targeted molecules for pharmaceutical and materials science applications. The ability to introduce different functional groups in a controlled manner makes it a key component in the development of new drugs and functional materials. For example, it is used in the synthesis of bioactive molecules and as a building block for complex pharmaceutical intermediates. lookchem.com The distinct reactivity of the bromo and iodo groups under different reaction conditions, such as in Suzuki-Miyaura or Sonogashira cross-coupling reactions, allows for the strategic construction of highly specific molecular targets. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-amino-4-chloropyridine |

| 4-methoxyphenylboronic acid |

| 4-iodo-5-bromo-3-(4-methoxyphenyl)pyridine-2-carboxylic acid |

| 5-bromo-4-iodopyridine-3-carboxylic acid |

| 4-amino-2-bromo-5-iodopyridine |

| 5-nitro-7-azaindole |

| 5-bromo-3-iodoaminopyridine |

| 3,5-diiodoaminopyridine |

| 4-methoxyiodobenzene |

| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |

| 5-Bromo-3-iodopyridin-2(1H)-one |

| 2-amino-5-bromopyridine (B118841) |

| 2-amino-5-iodopyridine |

| 2-hydroxy-5-iodopyridine |

| 2,5-dihalopyridines |

| 2-bromo-5-iodopyridine |

| 5-bromo-2-iodopyridine (B1269129) |

| methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate |

| 1-propynyltri-n-butyltin |

| 2-bromo-6-hydrazinylpyridine |

| 1-methylpiperidin-4-one |

| 5-Bromo-2-ethyl-3-methyl-1H-pyrrolo[2,3-b]pyridine |

| ethyl 3-bromopyruvate |

| 2-bromo-4-methylpyridine |

| ethyl 4-fluorobenzoate |

| 2-fluoro-4-methylpyridine |

| 2-aminopyridine (B139424) |

| 2-amino-3,5-dibromopyridine |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide |

| 5-bromo-2-methylpyridin-3-amine |

| 4-bromobenzyl |

| 4-chlorobenzylamine |

| diethyl ethoxymethylenemalonate |

| propargyl alcohol |

| 4-chloropyridine |

| 4-iodopyridine (B57791) |

| 5-Chloro-3-fluoro-4-iodopyridin-2-amine |

| 5-Chloro-2-amino-pyridine |

| 5-bromo-1,2,3-triazine |

| 4-tert-butylphenylboronic acid |

| 2-Amino-5-bromo-3-iodopyridine (B1270907) |

| 5-bromo-2-iodopyridin-3-yl acetate |

| 5-bromo-4-chloro-3-iodopyridin-2-amine |

| N-ethylindazo boronate pinacolato ester |

| 4-bromotetrafluoropyridine |

| benzamidine hydrochloride |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the electronic structure and reactivity of molecules. For 5-Bromo-4-iodopyridin-2-amine, DFT calculations would provide significant insights into its chemical behavior.

Prediction of Regioselectivity in Electrophilic Substitutions

A key application of DFT is the prediction of where electrophiles will attack the pyridine (B92270) ring. By calculating parameters such as Fukui functions or mapping the electrostatic potential, researchers can identify the most nucleophilic sites on the molecule. In the case of this compound, this would clarify whether an incoming electrophile would substitute at the remaining open position on the pyridine ring or if it would displace one of the existing halogen substituents. Currently, there are no specific published DFT studies that predict the regioselectivity of electrophilic substitution on this compound.

Analysis of Molecular Properties (e.g., HOMO-LUMO Energy Differences)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap indicates the chemical stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. While this is a standard computational analysis, specific values for the HOMO-LUMO energy difference of this compound have not been reported in the literature.

Electron Density and Charge Distribution Analysis

Understanding how electrons are distributed within a molecule is fundamental to explaining its structure, properties, and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It can quantify the charge on each atom and describe the interactions between filled and vacant orbitals, which are key to understanding hyperconjugative stabilizing effects. An NBO analysis for this compound would reveal the specific charge distribution influenced by the amino group and the two different halogen atoms, but such a study is not currently available.

Molecular Electrostatic Potential (MEP) Analysis

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, an MEP analysis would visually demonstrate the most likely sites for chemical reactions. However, no specific MEP analysis for this molecule has been published.

As there is no specific published data for the theoretical and computational investigations of this compound, no data tables can be generated at this time.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Discoveries

Research into 5-bromo-4-iodopyridin-2-amine and structurally related polyhalogenated pyridines has led to significant discoveries in synthetic methodologies and understanding of their reactivity. A key aspect is the differential reactivity of the carbon-halogen bonds, which allows for selective functionalization. The C-I bond is generally more reactive than the C-Br bond, enabling chemoselective cross-coupling reactions.

For instance, in compounds like 2-bromo-5-iodopyridine (B107189), amination reactions can be directed to the C-5 position, where the iodine is located, by leveraging the higher reactivity of the C-I bond. rsc.orgrsc.org This selectivity is crucial for the controlled synthesis of disubstituted pyridines. rsc.org Suzuki-Miyaura and Sonogashira cross-coupling reactions have been successfully employed to introduce new carbon-carbon bonds at specific positions on the pyridine (B92270) ring, demonstrating the utility of these halogenated building blocks.

Furthermore, the presence of the amine group at the 2-position influences the electronic properties of the pyridine ring and offers a site for further derivatization, such as through diazotization followed by substitution. vulcanchem.com The development of environmentally benign synthetic methods, such as base-promoted amination in aqueous media, represents a significant step towards sustainable chemical manufacturing. nih.govfigshare.comacs.orgacs.org

Unexplored Synthetic Routes for this compound

While progress has been made, several synthetic routes for this compound remain underexplored. One potential approach could involve the direct and regioselective halogenation of a suitable aminopyridine precursor. The challenge lies in controlling the position of both bromination and iodination on the same pyridine ring.

A plausible multi-step synthesis could start with the bromination of 4-iodopyridin-2-amine. vulcanchem.com However, achieving the desired regioselectivity can be complex. Another strategy could involve the diazotization of a precursor like 3,5-dibromo-4-aminopyridine followed by an iodination reaction. vulcanchem.com Adapting such methods to include the 2-amino group would require careful optimization of reaction conditions and potentially the use of protecting groups to prevent unwanted side reactions. vulcanchem.com

The use of directing groups to guide C-H bond halogenation is a promising area for future research. rsc.org This strategy could offer a more direct and efficient way to synthesize polyhalogenated pyridines with precise control over the substitution pattern. rsc.org

Potential for Novel Derivatizations and Applications

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The amine group can be readily derivatized to form amides, sulfonamides, or ureas, allowing for the exploration of a wide chemical space for drug discovery.

The differential reactivity of the C-Br and C-I bonds allows for sequential and site-selective cross-coupling reactions. This enables the introduction of different functional groups at the 4- and 5-positions, leading to the creation of highly functionalized pyridine derivatives that would be difficult to access through other synthetic routes. These derivatives could be investigated as potential kinase inhibitors or as ligands for metal-catalyzed reactions.

Advancements in Chemoselective Transformations of Polyhalogenated Aminopyridines

Recent advancements in catalysis have significantly improved the ability to perform chemoselective transformations on polyhalogenated aminopyridines. The development of palladium and copper-based catalytic systems has been instrumental in achieving selective C-N and C-C bond formation. rsc.orgrsc.org For example, copper-catalyzed amination has been shown to be effective for the selective functionalization of the C-5 position in 2-amino-5-halopyridines. rsc.orgrsc.org

The use of specific ligands, such as phosphines or N-heterocyclic carbenes, can modulate the reactivity and selectivity of the metal catalyst, allowing for fine-tuning of the reaction outcome. researchgate.net Furthermore, the development of nickel-electrocatalytic methods for transformations like sulfinylation offers a cost-effective and sustainable alternative to traditional palladium-catalyzed reactions. d-nb.info

Future research in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of these methods to a broader range of polyhalogenated pyridine substrates. The ability to control the regioselectivity of these transformations is paramount for the efficient synthesis of complex molecules with desired biological or material properties.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-iodopyridin-2-amine with high regioselectivity?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation of a pyridine precursor. A plausible route includes:

Bromination : Start with 4-iodopyridin-2-amine. Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C to brominate the 5-position. The iodine at position 4 directs electrophilic substitution to position 5 due to its electron-withdrawing effect .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm regioselectivity via H NMR and LC-MS.

Key Considerations : Temperature control minimizes dihalogenation byproducts. Alternative methods using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) are less viable due to steric hindrance from iodine.

Q. How can the structure of this compound be unambiguously confirmed?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : H NMR shows aromatic protons at δ 6.8–7.2 ppm (H-3 and H-6), with splitting patterns influenced by adjacent halogens. C NMR confirms halogenated carbons (C-5: ~115 ppm for Br; C-4: ~95 ppm for I) .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C-Br: ~1.89 Å; C-I: ~2.09 Å) and validates substitution pattern (Fig. 1 in ).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 298.91) confirms molecular weight .

Q. What are the solubility properties of this compound, and how do they affect reaction design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM, chloroform). For reactions requiring aqueous conditions:

- Use co-solvents (e.g., THF:Water 4:1) or surfactants to enhance solubility.

- Sonication or heating (≤60°C) improves dissolution without decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-iodo and 5-bromo substituents influence cross-coupling reactivity?

Methodological Answer: The iodine atom at position 4 introduces steric bulk but activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at position 2 (para to Br). For Pd-catalyzed couplings:

Q. How can conflicting data on byproduct formation during halogenation be resolved?

Methodological Answer: Contradictory reports on dihalogenated byproducts (e.g., 4,5-diiodo derivatives) arise from varying reaction conditions. To resolve:

Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to identify intermediate species.

Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity under different temperatures and solvent polarities .

Byproduct Isolation : Use preparative TLC to isolate impurities and characterize via SCXRD .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

Methodological Answer: Decomposition pathways (e.g., dehalogenation or oxidation) are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.